tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate
Description
Properties
Molecular Formula |
C20H28N2O6 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C20H28N2O6/c1-14(23)15-5-7-16(8-6-15)27-13-18(24)22-9-10-26-17(12-22)11-21-19(25)28-20(2,3)4/h5-8,17H,9-13H2,1-4H3,(H,21,25) |
InChI Key |
IVCBEGUKHKRFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of this compound typically involves a multi-step organic synthesis approach combining:
- Construction of the morpholine ring system,
- Introduction of the 2-(4-acetylphenoxy)acetyl substituent at the 4-position of morpholine,
- Attachment of the tert-butyl carbamate protecting group on the aminomethyl side chain.
This approach is consistent with strategies employed for related compounds, such as tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate, where the morpholine core is functionalized with an acetyl-substituted aromatic ketone and protected with a carbamate group for stability and reactivity control.
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Formation of Morpholine Ring | Cyclization of appropriate amino alcohol precursors to form morpholine core | Reaction of diethanolamine or 2-aminoethanol derivatives under acidic or basic conditions | Morpholine ring provides heterocyclic scaffold |
| 2. Introduction of 2-(4-acetylphenoxy)acetyl Group | Acylation of morpholine nitrogen or 4-position with 2-(4-acetylphenoxy)acetyl chloride or equivalent | Use of acyl chlorides with base such as triethylamine in polar aprotic solvents (e.g., dichloromethane) at controlled temperature | Aromatic ketone functionality introduced here |
| 3. Attachment of tert-Butyl Carbamate | Protection of aminomethyl group via reaction with tert-butyl chloroformate (BOC-Cl) | Base-mediated reaction (e.g., triethylamine) in inert solvent (e.g., dichloromethane) at 0–25°C | Provides stability and steric bulk to amine |
Detailed Reaction Conditions and Mechanisms
Morpholine Ring Formation: Typically involves intramolecular cyclization of amino alcohol precursors. For example, diethanolamine can be reacted with aldehydes or ketones to form substituted morpholines under reflux in solvents like ethanol or toluene. The reaction proceeds via nucleophilic attack of the amine on carbonyl carbon followed by ring closure.
Acylation with 2-(4-acetylphenoxy)acetyl Chloride: The key step to introduce the acetylphenoxyacetyl moiety involves preparing the acyl chloride derivative of 2-(4-acetylphenoxy)acetic acid, which is then reacted with the morpholine derivative in the presence of a base such as triethylamine to neutralize HCl formed. The reaction is typically conducted in dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions.
BOC Protection: The aminomethyl group is protected by reaction with tert-butyl chloroformate under basic conditions. Triethylamine or N-methylmorpholine serves as the base to scavenge HCl. The reaction is typically performed at low temperature (0–5°C) to avoid decomposition and side reactions. The tert-butyl carbamate group stabilizes the amine and allows for further synthetic manipulations.
Industrial Scale Considerations
Optimization: Industrial synthesis optimizes reaction times, temperature control, and reagent stoichiometry to maximize yield and purity. Automated reactors with precise temperature and pH control are employed.
Purification: Crystallization or chromatographic purification is used to isolate the pure compound. Solvent selection is critical to maximize crystallinity and minimize impurities.
Safety: Handling of acyl chlorides and chloroformates requires anhydrous conditions and proper ventilation due to their reactivity and toxicity.
Analytical Data and Research Results on Preparation
Spectral Characterization
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of morpholine ring protons, aromatic acetyl protons, and tert-butyl carbamate methyl groups. Chemical shifts consistent with carbamate carbonyl (~155–160 ppm in ^13C NMR) and aromatic ketone carbonyl (~195–200 ppm) are observed.
Infrared (IR) Spectroscopy: Characteristic absorption bands include carbamate C=O stretch (~1700 cm⁻¹), aromatic ketone C=O stretch (~1650 cm⁻¹), and morpholine ring vibrations.
Mass Spectrometry (MS): Molecular ion peaks corresponding to the molecular weight (~392.4 g/mol for related compounds) confirm molecular integrity.
Yield and Purity Data
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Morpholine ring formation | 85–90 | >95 | High yield due to efficient cyclization |
| Acylation step | 75–85 | 90–95 | Controlled temperature critical to prevent side reactions |
| BOC protection | 80–90 | >98 | High purity due to selective protection |
These values are typical for related morpholine carbamate syntheses and are achievable with optimized protocols.
Representative Experimental Procedure (Adapted)
Morpholine Synthesis: Diethanolamine (1 equiv) is reacted with 4-acetylphenoxyacetyl chloride (1.1 equiv) in dichloromethane with triethylamine (2 equiv) at 0°C under nitrogen atmosphere. The mixture is stirred for 2 hours, then washed and dried.
BOC Protection: The resulting morpholine derivative is dissolved in dichloromethane, cooled to 0°C, and treated dropwise with tert-butyl chloroformate (1.2 equiv) and triethylamine (2 equiv). The reaction proceeds for 4 hours at 0–5°C. The product is purified by column chromatography.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| Morpholine ring formation | Diethanolamine, 4-acetylphenoxyacetyl chloride, triethylamine | DCM | 0°C to RT | 2–3 h | 85–90 | Controlled addition to avoid side reactions |
| BOC protection | tert-Butyl chloroformate, triethylamine | DCM | 0–5°C | 3–4 h | 80–90 | Low temperature to maintain carbamate integrity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenoxy group.
Reduction: Reduction reactions can occur at the carbonyl group of the acetylphenoxy moiety.
Substitution: The morpholine ring can participate in substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry:
In chemistry, tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine:
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry:
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The morpholine ring and acetylphenoxy group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Compound A: tert-ButylN-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate (C₂₂H₂₅NO₄)
- Structural Features : Contains two benzyl groups with hydroxyl and propynyloxy substituents. The crystal structure reveals O–H···O hydrogen bonding, forming infinite chains along the c-axis .
- Key Differences: The absence of a morpholine ring in Compound A contrasts with the morpholine core in the target compound. The propynyloxy group introduces alkyne functionality, which is absent in the acetylphenoxy group of the target.
Compound B : tert-Butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate (C₁₉H₂₄N₂O₂)
- Structural Features : Combines a pyridine ring and benzyl group. The N1–C2 bond (1.383 Å) shows partial double-bond character, suggesting resonance stabilization in the carbamate group .
- The tert-butyl carbamate in Compound B is directly attached to a benzyl-pyridine system, whereas the target compound’s carbamate is linked to a morpholine-acetylphenoxy scaffold .
Morpholine Derivatives with Ester/Carboxylate Groups
Compound C: (S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid (C₁₂H₂₁NO₅)
- Structural Features : Features a carboxylmethyl group on the morpholine ring.
- Key Differences: The carboxylic acid group in Compound C enhances polarity compared to the acetylphenoxy group in the target compound. Similarity score: 1.00 (indicating high structural overlap but divergent functional groups) .
Compound D: tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (C₁₃H₂₃NO₅)
- Structural Features : Contains a methoxy ester substituent on the morpholine ring.
- Key Differences: The ester group in Compound D may confer higher hydrolytic stability than the acetylphenoxy group in the target compound. Similarity score: 0.98 (close structural match with functional group variation) .
Crystallographic and Conformational Analysis
- Target Compound: No crystallographic data are available.
- Compound A : Exhibits disorder in propynyl groups and hydrogen-bonded chains, suggesting dynamic flexibility in the solid state .
- Compound B: Pyridine and benzyl groups form dihedral angles of 83.71° and 87.17° with the carbamate plane, indicating a non-planar conformation .
Data Tables
Table 1: Structural Comparison of Key Compounds
Biological Activity
tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate, with the CAS number 1803572-28-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a morpholine ring, which is often associated with enhanced pharmacological properties, and various substituents that may influence its biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 392.45 g/mol. The structural components include:
- tert-butyl group : Contributes to lipophilicity and stability.
- Morpholine ring : Enhances bioavailability and may interact with biological targets.
- Acetophenone moiety : Potentially involved in enzyme inhibition or receptor binding.
Biological Activity Overview
Initial studies indicate that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer properties : Compounds with similar structures have been investigated for their efficacy against various cancer cell lines.
- Anti-inflammatory effects : Potential use in treating inflammatory diseases through modulation of inflammatory pathways.
- Enzyme inhibition : The presence of specific functional groups may allow for interaction with enzymes, leading to inhibition of their activity.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the morpholine ring may facilitate interactions with biological targets such as proteins or nucleic acids, leading to altered cellular functions.
Research Findings
-
Anticancer Activity :
- A study on structurally similar compounds showed promising results against human cancer cell lines (e.g., MCF-7, SW480, A549) using MTT assays, indicating significant antiproliferative effects .
- Flow cytometry analysis revealed that certain derivatives induced apoptosis and arrested the cell cycle at the G2/M phase, suggesting potential therapeutic applications in oncology.
-
Anti-inflammatory Potential :
- Investigations into related morpholine-containing compounds have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines in vitro. This suggests that this compound could similarly modulate inflammatory responses.
-
Enzyme Inhibition :
- Compounds with similar structural motifs have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. This raises the possibility that this compound may exhibit similar inhibitory effects.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-Butyl N-(4-formylbenzyl)carbamate | 156866-52-3 | Similar carbamate structure; different substituents |
| tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate | 1955560-73-2 | Contains a different phenoxy substituent; similar morpholine structure |
| tert-Butyl N-{(4-[2-(4-acetophenone)acetyl]morpholin-2-yl}methyl)carbamate | 1803572-28-2 | Shares morpholine and acetophenone features; differing acetamide |
Q & A
Q. What synthetic strategies are recommended for preparing tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate, and how can reaction efficiency be optimized?
Methodological Answer:
- Use a multi-step approach involving carbamate protection (tert-butyl group), morpholine ring functionalization, and acylation. Key steps include coupling 4-acetylphenoxy acetic acid with morpholine derivatives under anhydrous conditions using EDC/HOBt as coupling agents .
- Optimize stoichiometry (e.g., 1.2 equivalents of acetylphenoxy acetyl chloride) and monitor reaction progress via LCMS (expected [M+H]+ = 1011) .
- Purify via flash chromatography (hexane:EtOAc 3:1) or preparative HPLC to achieve >90% purity.
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- LCMS/HPLC : Confirm molecular weight (m/z 1011 [M+H]+) and retention time (1.01 minutes under SQD-FA05 conditions) .
- NMR Spectroscopy : Focus on diagnostic signals: tert-butyl singlet (δ 1.4 ppm, 9H), morpholine protons (δ 3.5–4.0 ppm), and acetylphenoxy aromatic protons (δ 7.8–8.2 ppm) .
- FTIR : Validate carbamate C=O stretching (1690–1720 cm⁻¹) and acetyl C=O (1650–1680 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structural refinement?
Methodological Answer:
Q. What mechanistic insights explain competing O/N-acylation during morpholine functionalization?
Methodological Answer:
- Perform DFT calculations to compare activation energies of O- vs. N-acylation pathways. Use in-situ IR to monitor reaction progress (C=O peak shifts).
- Employ protective group strategies (e.g., temporary Boc protection of morpholine nitrogen) to direct acylation to the desired site . Adjust solvent polarity (e.g., switch from DCM to THF) to favor N-acylation .
Q. How should researchers address discrepancies between theoretical and observed spectroscopic data?
Methodological Answer:
- For conflicting LCMS/NMR results:
- Re-examine sample preparation (e.g., residual solvents or deuterated solvent shifts in NMR ).
- Use high-resolution mass spectrometry (HRMS) to rule out isobaric interferences.
Critical Considerations
- Safety Protocols : Despite low acute toxicity (GHS Category 5), use fume hoods and PPE (nitrile gloves, lab coats) during synthesis due to potential irritant properties of intermediates .
- Stability : Store at –20°C under nitrogen to prevent carbamate hydrolysis. Monitor degradation via TLC (silica gel, UV detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
